Cas no 1431965-42-2 (6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride)

6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride structure
1431965-42-2 structure
商品名:6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride
CAS番号:1431965-42-2
MF:C8H8BrClN4
メガワット:275.532918930054
MDL:MFCD25371099
CID:4700127

6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride 化学的及び物理的性質

名前と識別子

    • 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride
    • 6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride
    • MDL: MFCD25371099
    • インチ: 1S/C8H7BrN4.ClH/c9-6-3-12-13(5-6)8-2-1-7(10)4-11-8;/h1-5H,10H2;1H
    • InChIKey: URABHSRDIZAJRU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NN(C=1)C1C=CC(=CN=1)N.Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 178
  • トポロジー分子極性表面積: 56.7

じっけんとくせい

  • 色と性状: NA
  • フラッシュポイント: 230.9±28.7 °C

6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride セキュリティ情報

6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00JG4B-10g
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine
1431965-42-2 95%
10g
$5727.00 2023-12-21
A2B Chem LLC
AJ06555-50mg
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine
1431965-42-2 95%
50mg
$356.00 2024-04-20
A2B Chem LLC
AJ06555-500mg
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine
1431965-42-2 95%
500mg
$719.00 2024-04-20
Enamine
EN300-762783-0.05g
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride
1431965-42-2 95.0%
0.05g
$69.0 2025-02-24
Matrix Scientific
201778-1g
6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride
1431965-42-2
1g
$749.00 2023-09-07
Enamine
EN300-762783-0.25g
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride
1431965-42-2 95.0%
0.25g
$149.0 2025-02-24
Enamine
EN300-762783-10.0g
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride
1431965-42-2 95.0%
10.0g
$1654.0 2025-02-24
Enamine
EN300-762783-0.1g
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride
1431965-42-2 95.0%
0.1g
$105.0 2025-02-24
1PlusChem
1P00JG4B-100mg
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine
1431965-42-2 95%
100mg
$296.00 2024-06-20
1PlusChem
1P00JG4B-250mg
6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine
1431965-42-2 95%
250mg
$396.00 2024-06-20

6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride 関連文献

6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochlorideに関する追加情報

Comprehensive Overview of 6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride (CAS No. 1431965-42-2)

The compound 6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride (CAS No. 1431965-42-2) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyrazole-pyridine derivative is widely recognized for its potential as a building block in drug discovery and material science applications. Its unique structural features, including the 4-bromopyrazole moiety and pyridin-3-amine backbone, make it a versatile intermediate for synthesizing biologically active molecules.

In recent years, the demand for heterocyclic compounds like 6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride has surged due to their relevance in targeted therapy development and catalysis research. Scientists are particularly interested in its role as a kinase inhibitor precursor, aligning with the growing focus on precision medicine and personalized treatment strategies. The compound's halogenated aromatic system also makes it valuable for cross-coupling reactions, a hot topic in green chemistry and sustainable synthesis methodologies.

The physicochemical properties of CAS No. 1431965-42-2 contribute to its broad utility. With moderate solubility in polar organic solvents and stable crystalline form as the hydrochloride salt, it demonstrates excellent handling characteristics for high-throughput screening applications. Researchers frequently inquire about its storage conditions (typically 2-8°C under inert atmosphere) and compatibility with common reagents, reflecting practical concerns in laboratory settings.

Emerging applications of this compound include its use in developing fluorescent probes for cellular imaging and as a template for metal-organic frameworks (MOFs). These applications tap into current scientific trends exploring bioimaging technologies and advanced materials. The 4-bromo substitution specifically enables diverse functional group transformations, making it a favorite among medicinal chemists designing structure-activity relationship (SAR) studies.

Quality control parameters for 6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride typically include HPLC purity (>98%), residual solvent analysis, and confirmation of the hydrochloride salt stoichiometry. These specifications address the pharmaceutical industry's stringent requirements for intermediate compounds. Recent publications have highlighted its use in fragment-based drug design, particularly for protein-protein interaction inhibitors, a rapidly growing area in drug development pipelines.

From a commercial perspective, the compound's availability as a research-grade chemical meets the needs of both academic institutions and biotech startups. Suppliers often provide detailed technical data sheets and structure-activity guidance, responding to market demands for comprehensive chemical information resources. The synthesis typically involves Pd-catalyzed coupling of appropriate precursors, followed by salt formation, with ongoing optimization for atom economy and reduced environmental impact.

Future research directions for this compound may explore its potential in proteolysis targeting chimera (PROTAC) development and as a scaffold for allosteric modulator design. These applications align with cutting-edge drug discovery paradigms that dominate current scientific literature. The presence of both hydrogen bond donor (amine) and acceptor (pyridine nitrogen) sites makes it particularly valuable for molecular recognition studies in structural biology applications.

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